![molecular formula C12H7ClO2 B167031 2-Chlorodibenzo-P-dioxin CAS No. 39227-54-8](/img/structure/B167031.png)
2-Chlorodibenzo-P-dioxin
Overview
Description
2-Chlorodibenzo-P-dioxin is a type of polychlorinated dibenzo-p-dioxin (PCDD), a group of long-lived polyhalogenated organic compounds that are primarily anthropogenic . It is one of the 75 chlorinated dibenzo-p-dioxin (CDD) congeners . It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Synthesis Analysis
A study investigated the photocatalytic reductive dechlorination of 2-chlorodibenzo-p-dioxin (2-CDD) over Pd/g-C3N4 catalysts under UV-vis irradiation . The g-C3N4 and a series of Pd/g-C3N4 catalysts were prepared by thermal polymerization and mechanical mixing-illumination method .Molecular Structure Analysis
The 2-Chlorodibenzo-P-dioxin molecule contains a total of 24 bonds. There are 17 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 ethers (aromatic) .Chemical Reactions Analysis
The photocatalytic reductive dechlorination of 2-chlorodibenzo-p-dioxin (2-CDD) over Pd/g-C3N4 catalysts under UV-vis irradiation was studied . The Pd/g-C3N4 (5 wt%) yielded the optimal dechlorination activity with a total 2-CDD conversion of 54% within 4 hours .Scientific Research Applications
Photocatalytic Reductive Dechlorination
2-CDD can be dechlorinated through photocatalytic processes using catalysts like Pd/g-C3N4 under UV-vis irradiation. This process is significant in the study of environmental toxicants and their remediation .
Photodegradation Studies
Research has been conducted on the photodegradation of 2-CDD on surfaces such as municipal solid waste incineration fly ash. Factors like particle size, concentration, and humidity levels are explored to understand their influence on degradation rates .
Environmental Toxicology
2-CDD is studied for its role as an environmental toxicant, particularly in relation to its activation of gene expression related to xenobiotic chemical metabolizing enzymes .
Bioremediation
There is potential application in using carbazole-degrading bacteria for the bioremediation of sites contaminated with chlorinated polycyclic aromatic hydrocarbons, which includes compounds like 2-CDD .
Safety And Hazards
Future Directions
Carbazole-degrading bacteria hold significant promise as potential candidates for dioxin bioremediation . The introduction of strain KA1 into dioxin-contaminated model soil resulted in the degradation of 96% and 70% of 2-chlorodibenzo-p-dioxin (2-CDD) and 2,3-dichlorodibenzo-p-dioxin (2,3-DCDD), respectively, after a 7-day incubation period .
properties
IUPAC Name |
2-chlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUGGRUEPHPVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192488 | |
Record name | 2-Chlorodibenzo-4-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorodibenzo-P-dioxin | |
CAS RN |
39227-54-8 | |
Record name | 2-Chlorodibenzo-p-dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39227-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorodibenzo-4-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorodibenzo-4-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0SSV5YGWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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